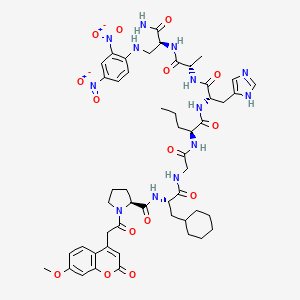
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
Descripción general
Descripción
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is a fluorogenic substrate for matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-26 . Upon cleavage by these enzymes, 7-methoxycoumarin-4-acetyl (Mca) is released, and its fluorescence can be used to quantify the activity of MMP-1, MMP-3, and MMP-26 .
Molecular Structure Analysis
The molecular formula of “Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is C51H65N13O15 . The formal name is 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide .Chemical Reactions Analysis
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is a substrate for MMP-1, MMP-3, and MMP-26 . When cleaved by these enzymes, it releases 7-methoxycoumarin-4-acetyl (Mca), which fluoresces and can be used to quantify the activity of these enzymes .Physical And Chemical Properties Analysis
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is a lyophilized powder with a molecular weight of 1100.1 . It is soluble in formic acid at a concentration of 1 mg/ml .Aplicaciones Científicas De Investigación
Matrix Metalloproteinase Studies
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is primarily used as a fluorogenic substrate for matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-26 in scientific research. These enzymes play a crucial role in tissue remodeling, angiogenesis, and other physiological processes. The compound allows researchers to study enzyme kinetics and inhibitor screening by releasing a fluorescent signal upon cleavage by these MMPs .
Research Use Only
It’s important to note that this compound is designated for research use only and is not intended for human use .
Mecanismo De Acción
Target of Action
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a fluorogenic substrate primarily for matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-26 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 interacts with its targets (MMP-1, MMP-3, and MMP-26) through a process of enzymatic cleavage . This interaction results in the release of 7-methoxycoumarin-4-acetyl (Mca), a fluorescent compound .
Biochemical Pathways
The cleavage of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 by MMPs affects the matrix metalloproteinase pathway . This pathway is involved in various physiological processes, including tissue remodeling and wound healing, and pathological conditions such as cancer and fibrosis.
Pharmacokinetics
The compound’s interaction with its targets and the subsequent release of mca suggest that it is metabolized by mmps . The impact of these properties on the bioavailability of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 would require further investigation.
Result of Action
The molecular effect of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2’s action is the release of Mca, which can be quantified due to its fluorescence . This allows for the measurement of MMP activity at the cellular level .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H65N13O15/c1-4-9-36(49(71)59-38(21-31-24-53-27-56-31)50(72)57-28(2)47(69)61-39(46(52)68)25-54-35-16-13-32(63(74)75)22-41(35)64(76)77)58-43(65)26-55-48(70)37(18-29-10-6-5-7-11-29)60-51(73)40-12-8-17-62(40)44(66)19-30-20-45(67)79-42-23-33(78-3)14-15-34(30)42/h13-16,20,22-24,27-29,36-40,54H,4-12,17-19,21,25-26H2,1-3H3,(H2,52,68)(H,53,56)(H,55,70)(H,57,72)(H,58,65)(H,59,71)(H,60,73)(H,61,69)/t28-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLIZNHHZSHQOS-NIUAFRCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H65N13O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




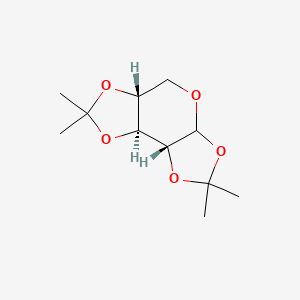
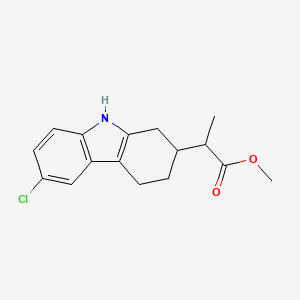
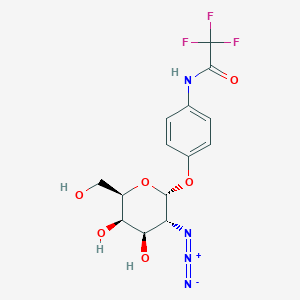
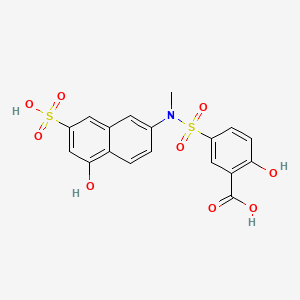
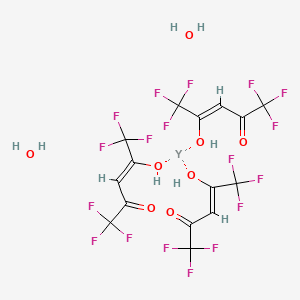
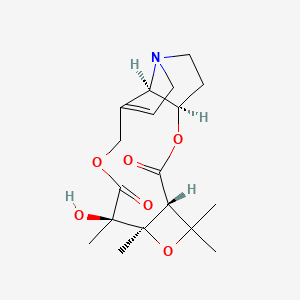


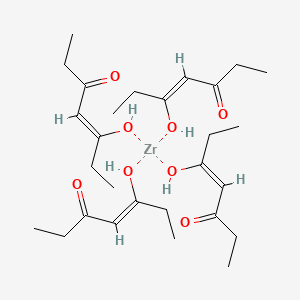


![3-o-Methyl-D-glucose,[methyl-14c]](/img/structure/B1494334.png)
![N-[15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecyl]trifluoroacetamide](/img/structure/B1494337.png)